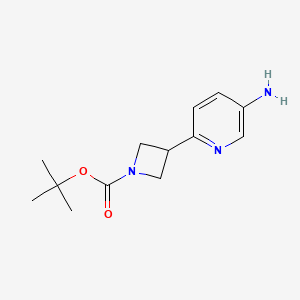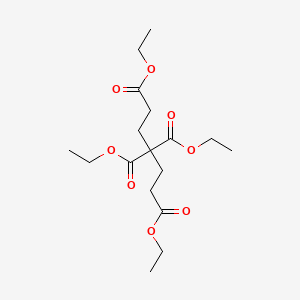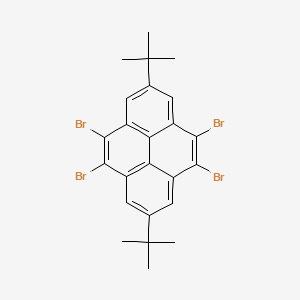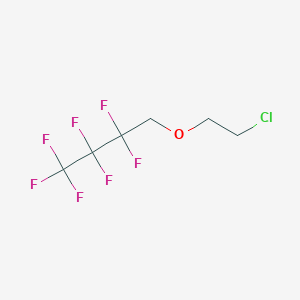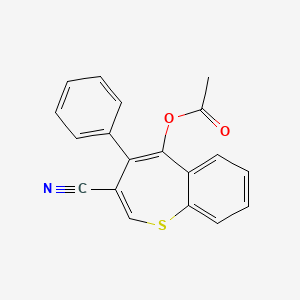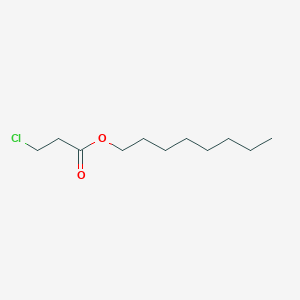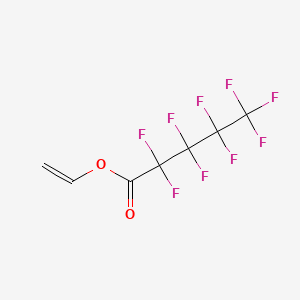
Vinyl perfluorovalerate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Vinyl perfluorovalerate can be synthesized through the esterification of perfluorovaleric acid with vinyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The process may also include purification steps such as distillation and crystallization to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Vinyl perfluorovalerate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol.
Substitution: The vinyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: Perfluorinated carboxylic acids.
Reduction: Perfluorinated alcohols.
Substitution: Various fluorinated derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Vinyl perfluorovalerate has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism by which vinyl perfluorovalerate exerts its effects is primarily through its ability to form stable, inert polymers. The vinyl group allows for polymerization reactions, while the perfluorinated chain provides exceptional chemical resistance and thermal stability. These properties make it an ideal candidate for applications requiring durable and non-reactive materials .
Comparación Con Compuestos Similares
Similar Compounds
Vinyl fluoride: Another fluorinated vinyl compound used in the production of polyvinyl fluoride.
Perfluoromethyl vinyl ether: Used in the synthesis of fluoropolymers with similar properties.
Perfluorovaleric acid: A precursor in the synthesis of vinyl perfluorovalerate.
Uniqueness
This compound stands out due to its unique combination of a vinyl group and a perfluorinated chain. This structure imparts both reactivity (through the vinyl group) and exceptional stability (through the perfluorinated chain), making it highly valuable in applications that require both properties .
Propiedades
Número CAS |
424-37-3 |
|---|---|
Fórmula molecular |
C7H3F9O2 |
Peso molecular |
290.08 g/mol |
Nombre IUPAC |
ethenyl 2,2,3,3,4,4,5,5,5-nonafluoropentanoate |
InChI |
InChI=1S/C7H3F9O2/c1-2-18-3(17)4(8,9)5(10,11)6(12,13)7(14,15)16/h2H,1H2 |
Clave InChI |
ABKMQSRPKFUWEH-UHFFFAOYSA-N |
SMILES canónico |
C=COC(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Hydroxy-8-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one](/img/structure/B12084386.png)
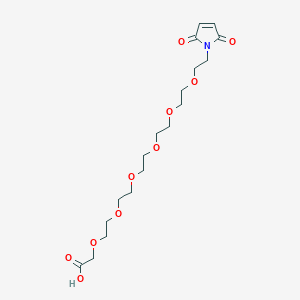



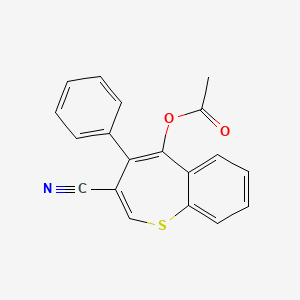
![3-Fluoropyrazolo[1,5-a]pyridin-5-amine](/img/structure/B12084449.png)
